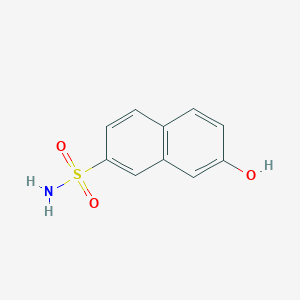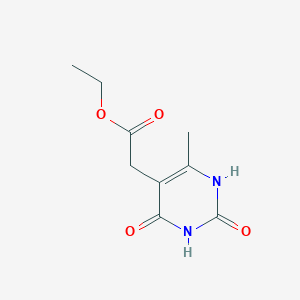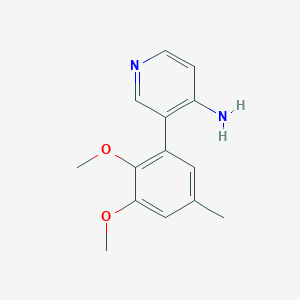![molecular formula C14H17N3O B5621812 1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone](/img/structure/B5621812.png)
1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone" is a chemical compound that belongs to the triazole family, known for its diverse applications in organic synthesis, medicinal chemistry, and as fungicides. The compound's unique structure allows for various chemical reactions and properties, making it a subject of interest in chemical research.
Synthesis Analysis
The synthesis of related triazole derivatives often involves the annulation of hydrazides with triazolyl propenones in the presence of acetic acid or via the Knoevenagel reactions of triazolyl ethanone with aromatic aldehydes (Mao, Song, & Shi, 2013). Such methods demonstrate the versatility in synthesizing triazole compounds, offering pathways that could be adapted for synthesizing the specific compound .
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like IR, NMR, and HRMS are pivotal in determining the molecular structure of triazole derivatives. For instance, the structure of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives was elucidated using these techniques, highlighting the importance of structural determination in understanding the chemical behavior of triazole compounds (Liu et al., 2010).
Chemical Reactions and Properties
Triazole derivatives undergo a variety of chemical reactions, including fungicidal activity, as observed in some compounds displaying moderate to excellent inhibition against specific fungi (Mao, Song, & Shi, 2012). The reactivity can also lead to the formation of complex heterocyclic systems when reacted with other compounds, such as isatin, to yield quinolinecarboxylic acids, showcasing the compound's versatility in chemical transformations (Pokhodylo, Savka, Matiichuk, & Obushak, 2009).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. The detailed crystal structure of related compounds provides insights into the compound's solid-state properties and potential interactions in various solvents (Ye et al., 2015).
Chemical Properties Analysis
Triazole compounds exhibit a range of chemical properties, including antimicrobial activities. For instance, certain triazole derivatives have been reported to possess significant inhibitory effects against bacteria and fungi, demonstrating the chemical's potential in biological applications (Li Bochao et al., 2017).
Wirkmechanismus
Target of Action
MLS000055427, also known as Quetiapine , is an atypical antipsychotic agent. Its primary targets are dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
This means that Quetiapine binds to these receptors and blocks their activity, thereby modulating the neurotransmission of dopamine and serotonin in the brain .
Biochemical Pathways
The antagonism of D2 and 5HT2A receptors by Quetiapine affects various biochemical pathways in the brain. It alters the balance of dopamine and serotonin, two neurotransmitters that play a key role in mood regulation. This can lead to a reduction in symptoms of schizophrenia and bipolar disorder .
Pharmacokinetics
The bioavailability of Quetiapine may be influenced by factors such as food intake, metabolism rate, and drug interactions .
Result of Action
The molecular and cellular effects of Quetiapine’s action result in a reduction of symptoms associated with conditions like schizophrenia, bipolar disorder, and major depressive disorder . By blocking the activity of D2 and 5HT2A receptors, Quetiapine can help to normalize the balance of neurotransmitters in the brain and alleviate symptoms of these disorders .
Action Environment
The action, efficacy, and stability of Quetiapine can be influenced by various environmental factors. These may include the patient’s overall health status, the presence of other medications (which can lead to drug-drug interactions), and lifestyle factors such as diet and exercise. It’s also important to note that the effectiveness of Quetiapine can vary between individuals due to genetic differences in drug metabolism .
Eigenschaften
IUPAC Name |
1-[4-(5-tert-butyltriazol-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10(18)11-5-7-12(8-6-11)17-13(9-15-16-17)14(2,3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAKAKYIGDUYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=CN=N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621733.png)


![1-[(5-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5621782.png)
![4-(1H-pyrazol-3-yl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]benzamide](/img/structure/B5621787.png)

![3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5621801.png)


![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-3-yl}acetamide](/img/structure/B5621820.png)
![N-{(3R*,4S*)-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5621825.png)
![(3R*,4S*)-3,4-dimethyl-1-{[4-(3-methylphenyl)-1-piperazinyl]acetyl}-4-piperidinol](/img/structure/B5621834.png)
![7-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5621842.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-2-(2,4-dioxo-1-imidazolidinyl)acetamide dihydrochloride](/img/structure/B5621850.png)